N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
Description
N-((4-(4-Ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethoxyphenyl group, a thioether-linked indolin-2-one moiety, and a morpholinosulfonylbenzamide side chain. This structure integrates multiple pharmacophoric elements:
- The 1,2,4-triazole ring is known for its bioisosteric versatility and involvement in hydrogen bonding, often enhancing metabolic stability and target affinity .
- The thioether linkage to an indolin-2-one fragment introduces conformational flexibility and may modulate kinase inhibitory activity, as seen in similar scaffolds .

- The morpholinosulfonylbenzamide moiety adds polarity and sulfonamide-based interactions, commonly associated with enzyme inhibition (e.g., carbonic anhydrases, kinases) .
Synthetic routes for analogous triazole derivatives involve multi-step reactions, including nucleophilic substitutions, cyclizations, and alkylations, as described in and .
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O6S2/c1-2-44-26-11-9-25(10-12-26)38-29(34-35-32(38)45-22-30(39)37-16-15-23-5-3-4-6-28(23)37)21-33-31(40)24-7-13-27(14-8-24)46(41,42)36-17-19-43-20-18-36/h3-14H,2,15-22H2,1H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBFJVRTZAWCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on various research findings, including its synthesis, mechanism of action, and efficacy against specific cell lines.
Structural Overview
The compound features several key structural components:
- Triazole ring : Known for its role in various biological activities.
- Indolin moiety : Often associated with anticancer properties.
- Morpholinosulfonyl group : Enhances solubility and bioavailability.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 489.5 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity Assays :
- Mechanism of Action :
- Molecular Docking Studies :
Other Biological Activities
In addition to its anticancer effects, the compound has shown promise in other areas:
- Antifungal Activity :
- Anti-inflammatory Effects :
Case Study 1: Cytotoxicity Against HT-29 Cells
In a study examining various derivatives of similar compounds, This compound was found to have an IC50 value of approximately 10 μM against HT-29 cells, indicating potent cytotoxicity compared to control treatments .
Case Study 2: Molecular Dynamics Simulation
Molecular dynamics simulations revealed that the compound maintains stability within the active site of VEGFR-2 over extended periods, suggesting a favorable pharmacokinetic profile for potential therapeutic applications .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring , which is known for its diverse pharmacological properties. The synthesis of such compounds typically involves multi-step reactions that allow for the incorporation of various functional groups that can enhance biological activity. For instance, the presence of the morpholino sulfonyl group may contribute to improved solubility and bioavailability, which are crucial for medicinal compounds.
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer properties. The compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines. For example, triazole-based compounds have been reported to exhibit significant antiproliferative activities against Ewing's sarcoma family tumors (ESFT) with notable GI50 values, indicating their potential as anticancer agents .
Antimicrobial Activity
The incorporation of the indoline moiety in the structure is noteworthy as indoline derivatives are frequently associated with antimicrobial activity. Studies have indicated that compounds containing indoline structures can demonstrate effectiveness against a range of bacterial and fungal pathogens, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
Research into related triazole compounds suggests that they may also exhibit anti-inflammatory effects. The ability to inhibit inflammatory pathways could make this compound a candidate for treating conditions characterized by excessive inflammation, such as arthritis or other chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmaceutical compounds. The substitution patterns on the triazole and benzamide rings can significantly influence biological activity. For instance, modifications to the ethoxy group or the morpholino sulfonyl group may enhance potency or selectivity against specific targets within cancer cells or pathogens .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar triazole compounds:
These findings underline the potential of triazole-based compounds in drug development pipelines.
Comparison with Similar Compounds
Structural Divergences
- The indolin-2-one thioether contrasts with the dihydropyrazole () and hydroxamic acid (878065-05-5) moieties, suggesting divergent kinase selectivity profiles .
Synthetic Accessibility :
Pharmacological Predictions
- QSAR/XGBoost Models : Machine learning () predicts the target compound’s bioactivity (RMSE: 9.091 K, R²: 0.928) aligns with kinase inhibitors like the MET-targeting analogue in .
- ChemGPS-NP Analysis: The morpholinosulfonyl group places the compound in a distinct chemical space compared to antibacterial triazoles (), favoring kinase or protease targeting .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield?
The synthesis involves a multi-step approach:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2 : Functionalization of the triazole with indolin-1-yl-2-oxoethylthio and morpholinosulfonyl groups using coupling agents like EDC/HOBt.
- Optimization : Use cesium carbonate as a base to enhance nucleophilic substitution efficiency , and employ Design of Experiments (DoE) to optimize temperature (60–80°C) and solvent ratios . Monitor progress via TLC and isolate intermediates via column chromatography.
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
Key methods include:
- 1H/13C NMR : To verify substituent integration and chemical environment (e.g., indolin-1-yl proton signals at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₃₂H₃₄N₆O₅S₂: 665.18) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What preliminary biological screening assays are suitable for evaluating its activity?
Begin with:
- Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) or kinase inhibition via fluorometric/colorimetric methods (e.g., Ellman’s assay for AChE) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations .
- Antimicrobial Disk Diffusion : Against E. coli and S. aureus to identify broad-spectrum potential .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or benzamide) influence bioactivity?
A structure-activity relationship (SAR) study comparing analogs reveals:
| Substituent Position | Modification | Biological Activity Change | Reference |
|---|---|---|---|
| Triazole C-4 | 4-Ethoxyphenyl → 4-Fluorophenyl | ↑ Anticancer potency (IC₅₀ reduced by 40%) | |
| Benzamide Sulfonyl | Morpholine → Piperidine | ↓ AChE inhibition (Ki increases from 12 nM to 85 nM) | |
| Indolin-1-yl | Oxoethyl → Ethylthio | Improved metabolic stability (t₁/₂ > 6h) |
Methodology: Synthesize analogs via parallel combinatorial chemistry, then validate using dose-response assays .
Q. How can computational methods predict target engagement and binding modes?
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., AChE PDB: 4EY7). The morpholinosulfonyl group shows hydrogen bonding with Tyr337 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the triazole-indolin complex in the ATP-binding pocket of kinases .
- Free Energy Calculations : MM-GBSA to rank binding affinities of analogs .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity Variability : Re-test batches with HPLC and orthogonal assays (e.g., SPR for binding kinetics) .
- Assay Conditions : Standardize pH (7.4), serum content (10% FBS), and cell passage number .
- Metabolic Interference : Include liver microsome stability tests to rule out false negatives from rapid degradation .
Q. What reaction optimization techniques improve scalability for in vivo studies?
- Flow Chemistry : Use continuous-flow reactors for triazole cyclization (residence time: 20 min, 80°C) to reduce side products .
- Catalyst Screening : Test Pd/C vs. Ni catalysts for Suzuki couplings; Pd/C achieves >90% yield .
- Workup Automation : Liquid-liquid extraction with inline pH monitoring to isolate the benzamide intermediate .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

